
1-(2-Bromo-3-pyridinyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-pyridinyl)-1-butanone is an organic compound characterized by the presence of a bromine atom attached to a pyridine ring and a butanone group. This compound is known for its applications in various chemical processes and is often used as a building block in organic synthesis .
Méthodes De Préparation
The synthesis of 1-(2-Bromo-3-pyridinyl)-1-butanone typically involves the bromination of pyridine derivatives. Industrial production methods may involve the use of catalysts such as aluminum bromide or iron bromide to facilitate the bromination process .
Analyse Des Réactions Chimiques
1-(2-Bromo-3-pyridinyl)-1-butanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced products. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Bromo-3-pyridinyl)-1-butanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and butanone moieties into molecules.
Biology: Employed in the study of enzyme inhibitors and other biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-pyridinyl)-1-butanone involves its interaction with molecular targets through its bromine and butanone functional groups. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-3-pyridinyl)-1-butanone can be compared with other similar compounds such as:
2-Bromo-3-pyridinyl trifluoromethanesulfonate: Known for its use in similar organic synthesis applications.
3-(2-Bromo-3-pyridinyl)-1-propanol: Another brominated pyridine derivative with different functional groups.
(2-Bromo-3-pyridinyl)acetic acid: Used in various chemical reactions and studies. The uniqueness of this compound lies in its specific combination of bromine and butanone groups, which provides distinct reactivity and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H10BrNO |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
1-(2-bromopyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-2-4-8(12)7-5-3-6-11-9(7)10/h3,5-6H,2,4H2,1H3 |
Clé InChI |
QNQKYAYGQQZTAC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(N=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


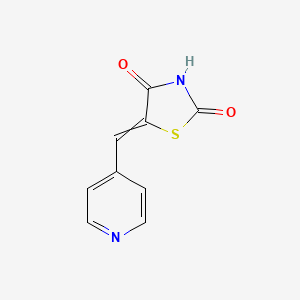

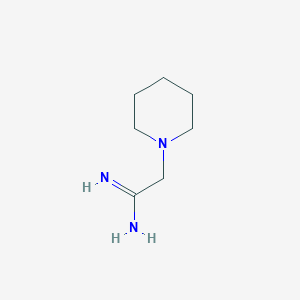
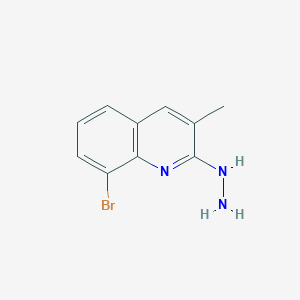
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
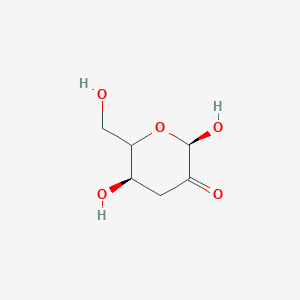

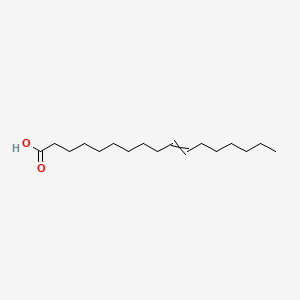
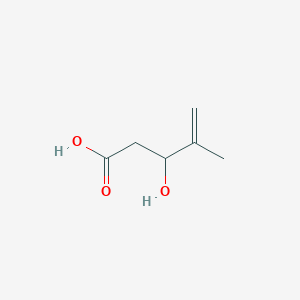

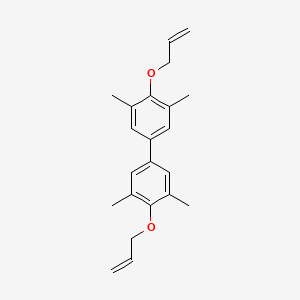
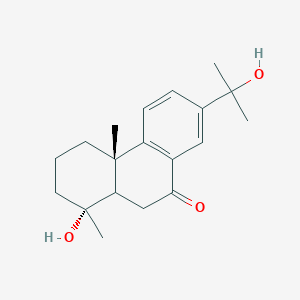
![1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12436330.png)

